N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide
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Overview
Description
The compound “N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide” is an organic compound containing a bifuran moiety, an ethoxy group, and a benzamide group . Bifuran is a type of aromatic compound that consists of two furan rings . Benzamide is a simple carboxamide, consisting of a benzene ring attached to an amide functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the bifuran moiety with the benzamide group . The ethoxy group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques would provide information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The bifuran moiety could potentially undergo electrophilic aromatic substitution reactions . The amide group in the benzamide moiety could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Rhodium-Catalyzed Annulations
One study focuses on chemodivergent and redox-neutral annulations involving N-methoxybenzamides, including similar compounds to N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide, using Rhodium(III)-catalyzed C-H activation. This study highlights the importance of such compounds in complex chemical reactions, which are significant in synthetic chemistry (Xu et al., 2018).
Molar Refraction and Polarizability Studies
Another research explored the physical characteristics like molar refraction and polarizability of related benzamides. These studies are essential for understanding the physical and chemical properties of such compounds, which can be crucial in drug design and development (Sawale et al., 2016).
Sigma Receptor Scintigraphy
In medical imaging, benzamide derivatives have been studied for their potential in visualizing primary breast tumors in vivo, focusing on their binding to sigma receptors overexpressed in breast cancer cells. This suggests possible diagnostic applications in oncology (Caveliers et al., 2002).
Analgesic and Anti-inflammatory Effects
Research into the analgesic and anti-inflammatory effects of benzamide derivatives, similar in structure to this compound, indicates potential therapeutic applications. These studies are crucial for developing new pain relief and anti-inflammatory drugs (Oskay et al., 1989).
Antimicrobial Screening
Studies have also been conducted on the synthesis and antimicrobial screening of benzamide derivatives, revealing their potential in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).
Development of Biosensors
Research involving N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified electrodes for electrocatalytic determination of biomolecules like glutathione suggests that benzamide derivatives can be used in developing high-sensitivity biosensors (Karimi-Maleh et al., 2014).
Directed C-H Olefination in Organic Synthesis
Benzamides have been used in Rh(III)-catalyzed oxidative olefination, demonstrating their role in organic synthesis. This kind of research expands the toolkit available to chemists for creating complex organic compounds (Rakshit et al., 2011).
Dopamine Receptor Studies
In neuropharmacology, derivatives of benzamides have been studied for their binding profile at dopamine receptors, which is vital for the development of new treatments for neurological disorders (Perrone et al., 2000).
Mechanism of Action
Target of Action
The primary targets of N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide are currently unknown
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .
Action Environment
The action, efficacy, and stability of N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure. Understanding these influences can help optimize the use of the compound and improve its efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-14-7-5-13(6-8-14)18(20)19-12-15-9-10-17(23-15)16-4-3-11-22-16/h3-11H,2,12H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZYNZKZNMDEBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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